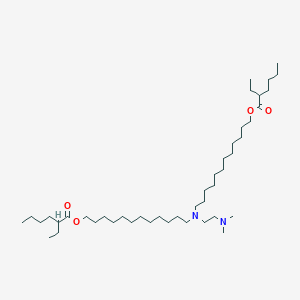
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C44H88N2O4 and a molecular weight of 709.18 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group and two dodecane chains, each linked to an ethylhexanoate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under controlled conditions. Common reagents used in the synthesis include dimethylamine, dodecane, and ethylhexanoic acid. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors or batch reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions: ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between organic molecules and biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicine, the compound’s unique structure makes it a potential candidate for drug development. Researchers may explore its pharmacological properties and potential therapeutic applications.
Industry: In industrial applications, ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) can be used in the production of specialty chemicals, surfactants, and other functional materials.
作用機序
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) involves its interaction with specific molecular targets and pathways. The compound’s dimethylaminoethyl group can interact with biological receptors, while the dodecane chains may influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to specific biological effects.
類似化合物との比較
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Aminoethyl methacrylate hydrochloride: A compound used in polymer synthesis and stabilization.
Uniqueness: ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) is unique due to its specific combination of functional groups and long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C44H88N2O4 |
|---|---|
分子量 |
709.2 g/mol |
IUPAC名 |
12-[2-(dimethylamino)ethyl-[12-(2-ethylhexanoyloxy)dodecyl]amino]dodecyl 2-ethylhexanoate |
InChI |
InChI=1S/C44H88N2O4/c1-7-11-33-41(9-3)43(47)49-39-31-27-23-19-15-13-17-21-25-29-35-46(38-37-45(5)6)36-30-26-22-18-14-16-20-24-28-32-40-50-44(48)42(10-4)34-12-8-2/h41-42H,7-40H2,1-6H3 |
InChIキー |
QXIDQLNNTVGYDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


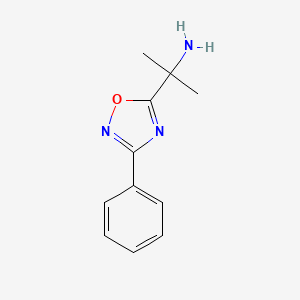
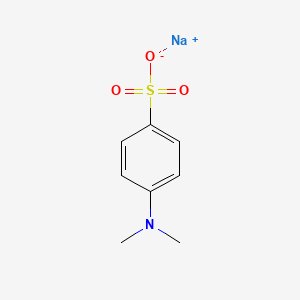
![2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13354012.png)
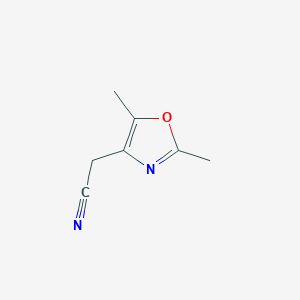
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13354049.png)


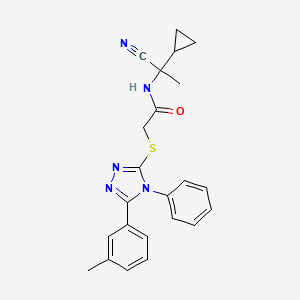

![3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354078.png)
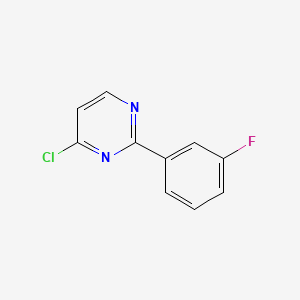
![Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B13354084.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13354086.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13354089.png)
